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FecalStreptococci

Cat. No.: B1173737
CAS No.: 11-23-4
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Description

Conceptual Framework of Microbial Indicators in Environmental Monitoring

The conceptual framework of microbial indicators in environmental monitoring is based on the principle that the presence of certain microorganisms, typically associated with fecal matter from warm-blooded animals, indicates the potential presence of pathogenic (disease-causing) bacteria, viruses, and protozoa that also inhabit the same digestive systems epa.govmdpi.com. Since directly monitoring for the vast array of potential pathogens is often difficult, time-consuming, and expensive, indicator organisms serve as surrogates epa.govmdpi.comepa.gov. An ideal fecal indicator bacterium should be:

Present in high numbers in the feces of warm-blooded animals.

Absent or found in significantly lower numbers in environments not impacted by fecal contamination.

Survive in the environment for a period similar to or longer than that of pathogens.

Easily and affordably detectable through standard laboratory methods.

Its presence should correlate with the risk of illness in exposed individuals epa.govepa.govmdpi.com.

While no single microbial indicator perfectly fulfills all these criteria, groups like fecal coliforms, Escherichia coli, and enterococci have been widely adopted for water quality assessment epa.govmdpi.comepa.gov.

Historical Context and Taxonomic Evolution of Fecal Streptococci and Related Genera (e.g., Enterococcus)

The term "Fecal Streptococci" historically referred to a group of Gram-positive cocci that were found in the intestinal tracts of humans and animals epa.govuomustansiriyah.edu.iqtandfonline.com. This group was initially classified within the genus Streptococcus nih.govwikipedia.org. Early in the 20th century, researchers recognized differences in the biochemical characteristics of streptococci isolated from different animal sources tandfonline.com.

Advances in molecular biology, particularly DNA-DNA and DNA-rRNA hybridization studies in the 1980s, revealed significant genetic differences between the fecal streptococci group and other members of the genus Streptococcus nih.govwikipedia.orgnih.gov. These studies demonstrated that species like Streptococcus faecalis and Streptococcus faecium were phylogenetically distinct from other streptococci, such as Streptococcus bovis nih.govtandfonline.comnih.gov.

This phylogenetic evidence led to the proposal and eventual establishment of a separate genus, Enterococcus, in 1984 nih.govwikipedia.orgnih.gov. The genus name Enterococcus (from Greek "entero" meaning intestine and "coccos" meaning granule) emphasizes their typical intestinal origin nih.govwikipedia.org. This reclassification moved the majority of the bacteria previously known as "Fecal Streptococci" into the new genus Enterococcus nih.govnih.gov.

Phylogenetic analysis within the genus Enterococcus continues to evolve with the description of new species and the refinement of relationships based on gene sequencing, such as 16S rRNA, sodA, tuf, rpoB, recA, and atpA genes nih.govnih.govasm.orgasm.org. These studies help to better understand the diversity and evolutionary history of enterococci nih.govnih.gov.

The nomenclatural evolution reflects the taxonomic changes. The term "Fecal Streptococci" is now largely considered historical in scientific literature, although it may still be encountered in older publications or some regulatory contexts epa.govepa.govnih.gov. The currently accepted scientific terminology uses the genus name Enterococcus to refer to this group of bacteria mdpi.comnih.govsouthernscientificireland.comcanada.canih.gov. Species such as Enterococcus faecalis and Enterococcus faecium, which were formerly Streptococcus faecalis and Streptococcus faecium, are now the most commonly studied members of this genus in the context of fecal contamination nih.govwikipedia.orgtandfonline.comnih.gov.

The European Union uses the term "intestinal enterococci" to describe the fecal indicator bacteria group used for water quality assessments, which is largely interchangeable with Enterococcus but may be defined by specific biochemical characteristics nih.gov.

Significance of Fecal Streptococci in Assessing Environmental Contamination

Enterococci (formerly Fecal Streptococci) are significant in assessing environmental contamination, particularly in water, because they are consistently present in high concentrations in the feces of humans and warm-blooded animals mdpi.comnih.govnih.gov. Their presence in water bodies not typically inhabited by these bacteria strongly indicates fecal pollution epa.govmdpi.comsouthernscientificireland.com.

Enterococci are considered good indicators of fecal contamination due to several characteristics:

High Fecal Abundance: They are found in high numbers in the intestinal tracts and feces of humans and animals mdpi.comnih.govnih.gov.

Persistence in the Environment: Enterococci generally survive longer in the environment, especially in saline waters, compared to other fecal indicators like E. coli epa.govepa.govsouthernscientificireland.com. This greater persistence makes them valuable indicators in marine and estuarine environments epa.govepa.gov.

Correlation with Health Risks: Studies have shown a correlation between enterococci concentrations in recreational waters and the incidence of gastrointestinal illness among swimmers epa.govnih.govcanada.canih.gov. Regulatory bodies, such as the U.S. Environmental Protection Agency (EPA) and the European Union, utilize enterococci as a basis for recreational and drinking water quality standards epa.govnih.gov.

While enterococci are primarily used as general indicators of fecal contamination, it is important to note that some species can also be found and potentially grow in extra-enteric environments like soil, sand, and vegetation, which can complicate source tracking efforts nih.govnih.gov. Despite this, their strong association with fecal sources and correlation with health risks solidify their importance in environmental monitoring programs aimed at protecting public health nih.govcanada.canih.gov.

Detailed research findings often involve monitoring enterococci levels in various water bodies to assess the extent and potential sources of fecal pollution. For example, studies have shown that enterococci counts are significantly higher in areas receiving treated wastewater effluent compared to upstream sites mdpi.com.

Here is an example of data that might be presented in research findings related to enterococci in environmental monitoring:

Sample LocationEnterococci Concentration (CFU/100 mL)Notes
River Source (Forest)Low (e.g., < 50)Minimal anthropogenic impact
Downstream WWTP OutfallHigh (e.g., > 1000)Impacted by treated wastewater effluent
Recreational Beach AVariable (correlated with tide/sunlight)Subject to various pollution sources

CFU: Colony Forming Units; WWTP: Wastewater Treatment Plant

Another aspect of research involves investigating antibiotic resistance in environmental enterococci, as aquatic environments can serve as reservoirs and pathways for the spread of antibiotic-resistant bacteria and genes mdpi.comresearchgate.net. Studies have found multidrug-resistant enterococci, including vancomycin-resistant strains, in river water and wastewater samples mdpi.com.

Enterococci Strains IsolatedPercentage of Multidrug ResistanceSource Environment
E. faecalis30-50%River Water, Wastewater mdpi.com
E. faecium30-50%River Water, Wastewater mdpi.com
XDR Enterococci~6% (in treated wastewater)Treated Wastewater mdpi.com

XDR: Extensively Drug-Resistant

These findings highlight the multifaceted significance of enterococci not only as indicators of fecal contamination but also as sentinels for the presence of antibiotic resistance in the environment mdpi.comresearchgate.net.

Compound Names and Corresponding Information

NameType of EntityPubChem CIDNotes
Fecal StreptococciBacterial GroupN/AHistorical term, now largely Enterococcus
EnterococcusBacterial GenusN/ACurrent scientific genus name
StreptococcusBacterial GenusN/ARelated genus, historical classification
Enterococcus faecalisBacterial SpeciesN/ACommon species in Enterococcus genus
Enterococcus faeciumBacterial SpeciesN/ACommon species in Enterococcus genus

Note: PubChem is a database for chemical molecules and does not assign CIDs to biological organisms like bacteria.

Properties

CAS No.

11-23-4

Molecular Formula

C7H5NaO2S

Synonyms

FecalStreptococci

Origin of Product

United States

Advanced Analytical Methodologies for Fecalstreptococci Detection and Quantification

Evolution of Culture-Based Enumeration Techniques

Culture-based methods have been the cornerstone of fecal streptococci detection for decades. These techniques involve growing the bacteria on specific media that facilitate their isolation and identification.

Refinements in Selective and Differential Media Formulations

The development of selective and differential media has been critical in isolating fecal streptococci from complex microbial communities found in environmental samples. Early methods recognized that streptococci from the gastrointestinal tract were characteristic of sewage and animal fecal wastes. asm.org

Key characteristics exploited in media formulations include the ability of enterococci to grow in the presence of bile salts and sodium azide (B81097), which inhibit the growth of many other bacteria, particularly Gram-negative organisms. dalynn.cominterlabdist.com.br Differential components are added to allow for the visual distinction of enterococci based on specific metabolic activities. A notable example is the hydrolysis of esculin (B1671248) in the presence of bile, which produces a black precipitate in the medium. asm.orgdalynn.com

Examples of commonly used media include:

KF Streptococcus Agar (B569324): This medium allows the growth of most Enterococcus species but inhibits the growth of Streptococcus bovis and Streptococcus equinus. nih.gov Colonies on KF agar typically appear red due to the reduction of triphenyltetrazolium (B181601) chloride (TTC). brieflands.com

mE Medium and mEI Medium: Developed for membrane filtration, mE medium is a selective and differential primary isolation medium. asm.orginterlabdist.com.br The original mE medium requires a second step involving transfer to an esculin-iron agar plate for differentiation. asm.orgnih.gov The modified mEI medium incorporates indoxyl β-d-glucoside, allowing for direct enumeration of enterococci based on β-glucosidase activity, resulting in colored colonies (e.g., blue) without the need for a transfer step and reducing the incubation time from 48 to 24 hours. nih.goviwaponline.com

Bile Esculin Azide (BEA) Agar: This medium is selective due to bile and sodium azide and differential based on esculin hydrolysis. dalynn.com Enterococci and group D streptococci grow and hydrolyze esculin, resulting in brown-black halos around colonies. dalynn.com

Enterococcus Differential Agar Base (TITG Agar Base): This medium is designed for the differentiation of Enterococcus faecalis and Enterococcus faecium based on the reduction of tetrazolium, leading to distinct colony colors. tmmedia.inhimedialabs.com

Refinements in media formulations have aimed to improve selectivity, differentiation, and reduce incubation times, contributing to more efficient analysis.

Data on the performance of different media:

Medium TypeSelectivity Mechanism(s)Differential Mechanism(s)Typical Result for EnterococciIncubation TimeNotesSource
KF Streptococcus AgarSodium AzideTTC reductionRed colonies48 hoursInhibits S. bovis and S. equinus. nih.gov brieflands.com
mE MediumNalidixic acid, Sodium azideEsculin hydrolysis (2nd step)Black precipitate on transfer48 hoursRequires transfer to esculin-iron agar. asm.orgnih.gov asm.orginterlabdist.com.br
mEI MediumNalidixic acid, Sodium azideβ-glucosidase activityColored colonies24 hoursModified mE, single-step differentiation. nih.goviwaponline.com nih.goviwaponline.com
Bile Esculin Azide (BEA) AgarBile (Oxgall), Sodium azideEsculin hydrolysisBrown-black halo18-24 hoursAlso allows growth of Group D streptococci. dalynn.comnih.gov dalynn.comnih.gov
Enterococcus Differential Agar Base (TITG)Thallium acetateTetrazolium reductionDistinct colony colors (E. faecalis vs E. faecium)Not specifiedDifferentiates E. faecalis (deep red center) from E. faecium (pale pink). tmmedia.inhimedialabs.com tmmedia.inhimedialabs.com

Studies comparing media have shown varying recovery rates and specificity. For instance, one study found that counts on fluorescent gentamicin-thallous-carbonate (fGTC) agar were consistently higher than on KF agar for meat samples. nih.gov Another comparison of mEI, Chromocult® enterococci, and m-Enterococcus methods for water analysis showed different sensitivities and false-positive rates. iwaponline.com Chromocult® enterococci medium recovered more E. faecalis/E. faecium cells. iwaponline.com

Membrane Filtration and Most Probable Number (MPN) Methodologies

Membrane filtration (MF) and the Most Probable Number (MPN) method are two primary techniques for quantifying fecal streptococci in liquid samples, particularly water. tandfonline.comgbmicrotest.comresearchgate.net

The Membrane Filtration technique involves passing a known volume of water through a membrane filter with a pore size small enough to retain bacteria (typically 0.45 µm). gbmicrotest.comivami.com The filter is then placed on a selective and differential agar medium and incubated. asm.orghumeau.com Colonies exhibiting characteristic morphology and color changes are counted directly on the membrane. humeau.com This method is recommended for analyzing drinking water, source water, wastewater, and recreational waters, especially when analyzing large volumes of water with low bacterial counts. gbmicrotest.comivami.com However, it is not recommended for highly turbid waters due to clogging of the filter. gbmicrotest.com The mE and mEI media discussed earlier are specifically designed for use with the membrane filtration technique. asm.orginterlabdist.com.brnih.govhumeau.com

The Most Probable Number (MPN) method is a statistical technique used for estimating the concentration of bacteria in a sample, particularly when the bacterial count is low or the sample contains high levels of suspended solids that interfere with membrane filtration. uomustansiriyah.edu.iqgbmicrotest.com The method involves inoculating a series of tubes containing a liquid growth medium with varying dilutions of the sample. uomustansiriyah.edu.iq After incubation, the number of tubes showing positive growth (indicated by turbidity or color change) at each dilution is recorded. uomustansiriyah.edu.iq These results are then compared to statistical tables to estimate the MPN of bacteria in the original sample. gbmicrotest.com Azide-dextrose broth is commonly used as a presumptive medium in the MPN method for fecal streptococci. uomustansiriyah.edu.iqtandfonline.com Confirmation steps often involve subculturing positive tubes to more selective media like bile esculin azide agar or brain heart infusion broth with 6.5% NaCl. gbmicrotest.com

Both MF and MPN methods have been standardized and are widely used in water quality monitoring. tandfonline.comgbmicrotest.comresearchgate.netivami.com While MPN can be labor-intensive and provides a statistical estimate rather than a direct count, MF allows for a direct count and is often simpler to perform, especially for samples with lower turbidity. researchgate.nethumeau.com Studies comparing MF and MPN have shown that results can differ, although they may be well correlated. researchgate.netresearchgate.net

Nucleic Acid-Based Molecular Diagnostics

Molecular methods, particularly those based on detecting and quantifying specific nucleic acid sequences, have revolutionized the analysis of fecal streptococci by offering increased speed, sensitivity, and the ability to identify specific species or genetic markers. tandfonline.comuobaghdad.edu.iqpsu.edu These methods circumvent some limitations of culture-based techniques, such as the inability to detect viable but non-culturable (VBNC) cells or the time required for bacterial growth. nih.govsccwrp.org

Polymerase Chain Reaction (PCR) and Quantitative PCR (qPCR) Assays for Specific Gene Targets

Polymerase Chain Reaction (PCR) and its quantitative counterpart, qPCR (also known as real-time PCR), are powerful molecular techniques used for the detection and quantification of fecal streptococci DNA. psu.edumdpi.comacs.org PCR amplifies specific DNA sequences, allowing for the detection of even small numbers of target organisms. qPCR further allows for the quantification of the initial number of target DNA molecules in a sample by monitoring the amplification process in real-time. acs.orgasm.org

These methods involve the design of specific primers that bind to conserved regions of target genes within the fecal streptococci genome. nih.govnih.gov The amplification of these target genes indicates the presence of the bacteria. qPCR utilizes fluorescent probes or dyes to measure the amount of PCR product generated in each cycle, enabling quantification. acs.org

PCR-based methods offer several advantages, including faster turnaround times compared to culture methods (results in a few hours versus days) and the ability to detect non-culturable organisms. psu.edunih.govmdpi.com However, the sensitivity and specificity of PCR/qPCR assays are highly dependent on the choice of target genes and primer design. mdpi.comnih.govnih.gov

Targeting 16S rRNA Gene Sequences

The 16S ribosomal RNA (rRNA) gene is a widely used target for bacterial identification and phylogenetic analysis due to its presence in all bacteria, its essential function (and thus relative conservation), and the presence of both conserved and variable regions. researchgate.netresearchgate.net Conserved regions allow for the design of primers that can amplify the 16S rRNA gene from a broad range of bacteria, while variable regions can be used to design probes or primers specific to certain groups or species. sccwrp.orgasm.orgtandfonline.com

PCR and qPCR assays targeting the 16S rRNA gene have been developed for the detection and quantification of enterococci at the genus level. sccwrp.orgnih.govtandfonline.com These assays can provide an estimate of the total enterococcal population in a sample. sccwrp.orgasm.org However, targeting the 16S rRNA gene alone often does not allow for the differentiation of individual Enterococcus species due to the high sequence similarity in some regions among different species. sccwrp.orgcanada.ca

Studies have utilized 16S rRNA gene sequencing for the classification and identification of enterococci and fecal streptococci, contributing to a revised understanding of their taxonomy. researchgate.netnih.govresearchgate.net Group-specific 16S rRNA-targeted probes and qPCR assays have been developed to quantify specific phylogenetic groups within the enterococci. sccwrp.orgasm.orgtandfonline.comnih.gov While some assays show high amplification rates with targeted species, cross-amplification with non-targeted species can occur. sccwrp.orgnih.gov

Identification of Species-Specific and Host-Associated Genetic Markers

To overcome the limitations of 16S rRNA gene targets for species-level identification, PCR and qPCR assays have been developed to target species-specific genes. These genes are unique to a particular Enterococcus species, allowing for its specific detection. Examples of species-specific gene targets include:

ddl gene (D-alanine:D-alanine ligase): This gene has been used to develop species-specific primers for Enterococcus faecalis and Enterococcus faecium. uobaghdad.edu.iqcanada.caresearchgate.net

tuf gene (elongation factor EF-Tu): Primers targeting the tuf gene have been used for the detection of enterococci at the genus level, and sequence variations within this gene have shown potential for species differentiation. psu.edunih.govresearchgate.net

sodA gene (superoxide dismutase A): The sodA gene has been identified as a potential target for species differentiation of enterococci, and multiplex PCR assays targeting sodA have been developed for simultaneous genus and species identification. nih.govresearchgate.net

Identifying species-specific markers is crucial because different Enterococcus species may have varying levels of association with fecal contamination sources and different survival rates in the environment.

Furthermore, research has focused on identifying host-associated genetic markers within fecal streptococci or other fecal indicator organisms to differentiate between human and animal sources of fecal pollution. nih.govoup.comoup.com While many microbial source tracking (MST) methods target other organisms like Bacteroidales, there is research into host-associated markers in Enterococcus species. nih.govoup.com For example, the enterococcal surface protein (esp) gene, particularly in Enterococcus faecium, has been investigated as a potential marker for human fecal pollution, showing high prevalence in sewage and septic samples but not in certain animal waste. researchgate.net The use of host-associated markers helps in identifying the source of contamination, which is valuable for risk assessment and management. oup.comresearchgate.net

Data on the specificity of molecular assays:

Target Gene / MarkerTarget LevelSpecificity NotesSource
16S rRNA geneGenus/GroupCan detect Enterococcus genus; difficulty in differentiating all individual species due to sequence similarity. sccwrp.orgcanada.ca sccwrp.orgasm.orgtandfonline.comnih.gov
ddl geneSpecies (E. faecalis, E. faecium)Used for specific detection of E. faecalis and E. faecium. uobaghdad.edu.iqcanada.caresearchgate.net uobaghdad.edu.iqcanada.caresearchgate.net
tuf geneGenus/Potential SpeciesUsed for genus detection; sequence variations may allow for species differentiation. psu.edunih.govresearchgate.net psu.edunih.govresearchgate.net
sodA geneSpeciesPotential target for species differentiation; used in multiplex PCR for simultaneous identification. nih.govresearchgate.net nih.govresearchgate.net
esp gene (E. faecium)Host (Human)Potential marker for human fecal pollution; high prevalence in sewage, low in some animal waste. researchgate.net researchgate.net

Molecular methods, by targeting specific genetic sequences, offer a powerful complement or alternative to traditional culture-based methods for the detection and quantification of fecal streptococci, providing more detailed information about the presence, quantity, and potential source of these important indicator organisms.

Genomic Fingerprinting Techniques

Genomic fingerprinting techniques are molecular methods used to differentiate bacterial strains based on variations in their DNA. wa.govoup.com These techniques generate distinct patterns, or "fingerprints," of an organism's genome, allowing for the comparison and typing of isolates. wa.govunicam.it They are valuable tools in epidemiological studies and for tracing sources of fecal contamination. wa.govunicam.itoup.com

Ribosomal RNA Gene Restriction Analysis (Ribotyping)

Ribosomal RNA gene restriction analysis, or ribotyping, is a molecular typing method that analyzes the variations in the genes encoding ribosomal RNA (rRNA). oup.comnih.govnih.gov This technique involves digesting the bacterial DNA with restriction enzymes, which cut the DNA at specific recognition sites. tandfonline.comnih.govnih.gov The resulting DNA fragments, which contain rRNA gene sequences, are then separated by gel electrophoresis and hybridized with a probe specific to rRNA genes. nih.govnih.gov This process generates a pattern of bands that is unique to a particular strain or group of strains. nih.govnih.gov Ribotyping has been used to subtype Streptococcus pyogenes and has shown good discriminatory power. nih.govasm.orgcapes.gov.br It can differentiate among isolates of the same and different serotypes. oup.com Studies have shown that epidemiologically related isolates often have identical ribotype patterns. oup.com

Repetitive Extragenic Palindromic PCR (REP-PCR) and BOX-PCR

Repetitive Extragenic Palindromic PCR (REP-PCR) and BOX-PCR are PCR-based genomic fingerprinting techniques that target repetitive DNA sequences found in bacterial genomes. frontiersin.orgasm.orgcabidigitallibrary.org REP sequences are repetitive extragenic palindromic DNA elements, while BOX elements are another type of repetitive sequence. frontiersin.orgcabidigitallibrary.org These sequences are interspersed throughout the bacterial genome. frontiersin.orgcabidigitallibrary.org PCR amplification using primers designed to target these repetitive sequences generates a series of DNA fragments of varying sizes. cabidigitallibrary.org When separated by gel electrophoresis, these fragments create a unique banding pattern for each bacterial strain. cabidigitallibrary.org REP-PCR and BOX-PCR have been applied to the typing of various bacterial species, including Streptococcus pneumoniae and Enterococcus species. frontiersin.orgasm.orgscience-line.com These methods are relatively simple and can be effective for intraspecies differentiation. science-line.comasm.org

Pulsed-Field Gel Electrophoresis (PFGE)

Pulsed-Field Gel Electrophoresis (PFGE) is a powerful molecular typing technique capable of separating large DNA molecules. unicam.itnih.govnih.gov It is considered a "gold standard" for epidemiological studies of many bacterial pathogens due to its high discriminatory power. unicam.itnih.gov In PFGE, intact bacterial DNA is embedded in an agarose (B213101) plug and digested with restriction enzymes that cut infrequently, yielding a small number of large DNA fragments. unicam.it These large fragments are then separated in an agarose gel by applying an electric field that alternates direction periodically. unicam.itnih.govasm.org The alternating field causes the DNA fragments to reorient before moving through the gel matrix, allowing for the separation of very large molecules that would not be resolved by conventional gel electrophoresis. nih.gov The resulting pattern of DNA bands serves as a genetic fingerprint. unicam.it PFGE has been successfully applied to the typing of various Streptococcus species, including Streptococcus agalactiae and Streptococcus pyogenes. unicam.itnih.govasm.orgasm.org While the standard PFGE procedure can be time-consuming, rapid methods have been developed to reduce the completion time. nih.govasm.org

Emerging Molecular and Chemical Sensing Technologies

Beyond traditional and established genomic methods, newer molecular and chemical sensing technologies are emerging for the detection of bacteria, including fecal indicators. scirp.orgnih.govnih.govmdpi.com These technologies often aim for faster, more sensitive, and more portable detection methods. scirp.orgnih.govresearchgate.nettandfonline.com

Optical Water Droplet Methodologies Coupled with Machine Learning

Optical water droplet methodologies coupled with machine learning represent an innovative approach for the rapid detection and classification of bacteria in water. researchgate.netmdpi.com This method involves capturing images of bacteria within water droplets and using convolutional neural networks (CNNs) or other deep learning algorithms to analyze the images for the presence and identification of target bacteria. researchgate.netmdpi.comresearchgate.net This approach can potentially provide a cost- and time-effective way to directly detect and classify bacteria like E. coli and Fecal Streptococci in water samples. researchgate.net By analyzing optical properties or signals from bacteria within droplets, combined with the pattern recognition capabilities of machine learning, this technology offers a promising avenue for automated and real-time bacterial detection. researchgate.netmdpi.comresearchgate.net

Chemical Marker Approaches in Conjunction with Microbiological Analysis

Chemical markers serve as complementary tools to traditional microbiological methods for detecting fecal contamination. These markers are specific chemical compounds or groups of compounds present in fecal matter that can be analyzed to indicate the presence and potential source of pollution. Their analysis can provide valuable information, especially in complex environmental settings where the interpretation of microbial data alone may be challenging. diva-portal.orgnih.gov

Analysis of Fecal Sterols and Stanols as Co-indicators

Fecal sterols and stanols are a class of organic compounds that are widely used as biomarkers for fecal contamination. diva-portal.orghawaii.edu These compounds are synthesized by a variety of organisms, including plants, animals, bacteria, and fungi, and are found in various environmental matrices such as water, soil, and sediments. mdpi.com The composition of sterols and stanols in feces can vary depending on the animal source, allowing for potential discrimination between human and non-human fecal pollution. diva-portal.orgmdpi.comwaternz.org.nz

Coprostanol (5β-cholestan-3β-ol) is a key fecal stanol that is primarily formed from the metabolism of cholesterol by bacteria in the gut of most higher animals, particularly humans. wikipedia.orgontosight.aimdpi.com It is considered a principal human biomarker, with high relative amounts indicating fresh human fecal material. waternz.org.nz Coprostanol can constitute a significant percentage of the total sterols in human feces. waternz.org.nzmdpi.comresearchgate.net

Epicoprostanol (B1214048) (5β-cholestan-3α-ol), an isomer of coprostanol, is another biodegradation product of cholesterol. mdpi.com Its ratio with coprostanol can provide insights into the degree of sewage treatment or the age of the contamination in the environment. wikipedia.orgakademisains.gov.my

Cholesterol (cholest-5-en-3β-ol) is the most abundant sterol in the human body and is also found in high concentrations in sewage-contaminated samples. akademisains.gov.mywikipedia.org While not exclusively a fecal marker due to its ubiquitousness, it is often analyzed alongside coprostanol and epicoprostanol in sewage identification studies. akademisains.gov.my

Other sterols and stanols, such as 24-ethylcoprostanol (5β-stigmastan-3β-ol), which is formed from the biohydrogenation of β-sitosterol in the gut of herbivores, can help distinguish between human and agricultural fecal sources. waternz.org.nzwikipedia.org

Analytical methods for detecting and quantifying fecal sterols and stanols typically involve techniques such as gas chromatography-mass spectrometry (GC-MS). mdpi.comwaternz.org.nzontosight.airesearchgate.netnih.gov Sample preparation often includes extraction and clean-up procedures. mdpi.comnih.gov The interpretation of results is frequently based on the ratios of different sterols and stanols, which can provide a "sterol fingerprint" characteristic of different fecal sources. mdpi.comwaternz.org.nz

Research findings have demonstrated the utility of fecal sterols and stanols in tracking fecal contamination in various environments, including rivers, sediments, and groundwater. hawaii.edumdpi.comwaternz.org.nzwikipedia.orgresearchgate.netscielo.br Studies have shown correlations between sterol fingerprints and traditional fecal indicator bacteria. mdpi.com

Characterization of Optical Brighteners

Optical brighteners (also known as fluorescent whitening agents or FWAs) are synthetic organic compounds added to laundry detergents, soaps, and other cleaning agents to make fabrics and materials appear brighter. ca.govturnerdesigns.comusgs.govrutgers.edu They function by absorbing ultraviolet (UV) light and emitting light in the blue range, which counteracts the yellowing of materials. ca.gov

Optical brighteners are primarily associated with domestic wastewater, as laundry effluent is a significant contributor to wastewater systems. ca.govturnerdesigns.comusgs.gov Their presence in water bodies can indicate contamination from sources such as leaking sewer pipes, failing septic systems, or illicit discharges. ca.govusgs.govrutgers.eduuncw.edu

These compounds are relatively stable in the environment, particularly in the absence of UV light, although photodegradation can occur. ca.govusgs.govnih.gov Their human-specific source makes them valuable indicators for human fecal contamination when used in conjunction with microbial indicators. nih.govusgs.govuncw.eduresearchgate.nettxst.edu

Analytical techniques for the detection and quantification of optical brighteners include fluorometry and high-performance liquid chromatography (HPLC) with fluorescence detection. ca.govturnerdesigns.comacs.orggoogle.com Fluorometry is often used for rapid and relatively inexpensive field screening, while HPLC provides more sensitive and specific analysis of individual brightener compounds. turnerdesigns.comusgs.govacs.org Some methods utilize the characteristic photodecay of optical brighteners under UV light to differentiate them from naturally fluorescent substances. ca.govsccwrp.org

Studies have shown a correlation between the presence of optical brighteners and levels of fecal indicator bacteria in aquatic environments, supporting their use as indicators of wastewater contamination. turnerdesigns.comuncw.edutxst.edu

Environmental Dynamics and Persistence of Fecalstreptococci

Transport and Dissemination Mechanisms in Environmental Matrices

The transport and dissemination of fecal streptococci in the environment are governed by hydrological processes and interactions with particulate matter mdpi.com.

Hydrological Transport in Surface and Groundwater Systems

Hydrological transport plays a significant role in the movement of fecal streptococci in both surface water and groundwater systems canada.canih.goviwaponline.comresearchgate.nettamu.eduresearchgate.netmdpi.comusgs.gov. In surface water, they are transported by currents and flow, particularly during rainfall and runoff events which can wash bacteria from land into waterways nih.govresearchgate.net.

In groundwater, the transport of enterococci is influenced by factors such as aquifer type, permeability, and hydrological connectivity to surface sources canada.canih.goviwaponline.comresearchgate.nettamu.edu. Studies in fractured limestone aquifers have shown that precipitation events can lead to the rapid transport of microorganisms from the surface to groundwater nih.gov. Enterococci have been detected at significant distances from contamination sources in groundwater, indicating their mobility in subsurface environments under certain conditions canada.caiwaponline.com. Their ability to persist longer than E. coli in some groundwater systems means they can be transported further, serving as a useful indicator for assessing the vulnerability of groundwater sources to fecal contamination canada.cacanada.ca. Groundwater-surface water interactions are also crucial, as contaminants can be transported across this interface mdpi.comusgs.gov.

Adsorption and Desorption to Particulate Matter and Sediments

Fecal streptococci can associate with particulate matter and sediments in aquatic environments, which influences their transport and survival researchgate.netnih.govnih.govflinders.edu.aumdpi.comnih.govmalibucity.orgconicet.gov.ar. Adsorption to particles can provide protection from inactivation factors in the water column, such as sunlight and predation, potentially leading to longer survival researchgate.net.

Bacteria, including enterococci, can attach to soil, silt, and clay particles, with attachment often being more efficient on smaller particles mdpi.comconicet.gov.ar. Studies have indicated that a significant portion of attached enterococci can be associated with particles smaller than 62 µm mdpi.com. This association with sediments can lead to the accumulation of enterococci in streambeds and other depositional areas nih.govnih.govmalibucity.org.

Table 3: Transport and Association in Environmental Matrices

Survival in Soil and Biosolids

The survival of Fecal Streptococci in soil and biosolids is a critical aspect of assessing the potential risk of pathogen transmission in agricultural and natural settings. ntu.ac.uk Studies have investigated their longevity in these matrices following the application of manure, sewage sludge, and treated biosolids. ntu.ac.ukfrontiersin.orgcapes.gov.br

Research indicates that Fecal Streptococci can survive for extended periods in soil, with some studies observing persistence for several weeks or even months after introduction. nih.govnih.gov Similarly, they can persist in biosolids, sometimes for several months after land application. publish.csiro.au

Factors Affecting Longevity in Terrestrial Ecosystems

The longevity of Fecal Streptococci in terrestrial ecosystems is influenced by a variety of environmental factors. Key among these are temperature, sunlight (specifically UV irradiation), moisture content, pH, and the presence of other microorganisms. ntu.ac.ukscispace.comuky.eduasm.orgscholars.direct

Temperature plays a significant role, with cooler temperatures generally promoting longer survival. scispace.comasm.orgresearchgate.net For instance, Streptococcus faecalis (a species historically included in the Fecal Streptococci group) has been shown to survive longer in soil during autumn and winter compared to spring and summer. scispace.comasm.org Freezing conditions, however, can be lethal, causing significant population reductions. researchgate.netnih.gov

Sunlight, particularly UV radiation, is detrimental to the survival of fecal indicator bacteria. scispace.comasm.orgtandfonline.com

Competition and predation from indigenous soil microflora also impact the survival of introduced Fecal Streptococci. nih.govuky.eduasm.org The presence of a diverse and active native microbial community can lead to increased die-off rates of fecal bacteria. nih.gov

Role of Soil Characteristics (Moisture, Organic Matter)

Soil characteristics, such as moisture content and organic matter, significantly influence the survival and persistence of Fecal Streptococci. ntu.ac.ukscispace.comscholars.direct

Soil moisture is a critical factor, with moist conditions generally favoring longer survival compared to dry conditions. uky.eduasm.orgresearchgate.netnih.govasm.orgasm.org However, the relationship can be complex, and some studies suggest that while moisture is important, very low moisture content might lead to cells entering a state where they are not culturable but still viable. asm.org

Organic matter content in soil and biosolids can provide nutrients and protection, potentially enhancing the survival of Fecal Streptococci. ntu.ac.ukscispace.comuky.eduscholars.direct Sediments with higher organic content and finer particles have been shown to be more conducive to the regrowth of Enterococci and E. coli. nih.gov However, the effect of organic matter can be complex and may interact with other factors; some studies on E. coli survival have shown no significant effect of changing organic matter levels within a certain range. nih.gov The presence of organic detritus in wastewater can also serve to protect and transport viable fecal bacteria. dtic.mil

Soil texture, specifically clay content, has also been correlated with increased survival of enteric pathogens in some studies, although conflicting observations exist. uky.eduscholars.directasm.org Clay particles may offer physical protection or retain organic matter and nutrients. uky.edu

Viable but Non-Culturable (VBNC) State and Environmental Implications

The viable but non-culturable (VBNC) state is a survival strategy employed by many bacteria, including Fecal Streptococci (Enterococci), in response to unfavorable environmental conditions such as nutrient starvation, temperature shifts, and changes in salinity. asm.orgoup.comnih.govresearchgate.netoup.comfrontiersin.org In this state, bacteria remain viable and metabolically active but lose the ability to grow and form colonies on standard laboratory culture media. asm.orgoup.comnih.govscielo.org.za

The VBNC state has significant environmental implications, particularly for the assessment of microbial water and soil quality. asm.orgoup.comoup.comfrontiersin.org Since traditional culture-based methods may not detect bacteria in the VBNC state, the actual number of viable Fecal Streptococci in environmental samples could be underestimated. nih.govoup.comfrontiersin.orgscielo.org.za

Studies have shown that Enterococci in the VBNC state can retain important characteristics, including membrane integrity, metabolic activity, gene expression, and even virulence factors and antibiotic resistance. asm.orgoup.comnih.gov Crucially, VBNC cells may be able to resuscitate and resume division when environmental conditions become favorable again. asm.orgoup.comnih.gov This means that environmental reservoirs of VBNC Fecal Streptococci could pose a potential health risk, as they might be a source of infectious bacteria that are not detected by routine monitoring. asm.orgoup.com

The activation of the VBNC state and the ability of cells to resuscitate can vary among different Enterococcus species and depend on the specific environmental stressor. researchgate.netoup.com Understanding the factors that induce the VBNC state and trigger resuscitation is crucial for accurate microbial risk assessment and the development of effective detection methods that account for non-culturable populations. oup.comoup.comfrontiersin.org

Compound Names and PubChem CIDs

Microbial Source Tracking Mst Applications of Fecalstreptococci

Host-Associated Markers and Their Specificity

Host-associated markers are microorganisms or genetic sequences that are strongly associated with a particular host species or group. asm.orgmdpi.comasm.orgnih.govnih.gov The effectiveness of these markers in MST depends on their sensitivity (how frequently they are found in the target host) and specificity (how rarely they are found in non-target hosts). asm.orgnih.govascelibrary.orgnih.gov Ideally, a marker would exhibit high sensitivity and 100% specificity. nih.govnih.gov

The gastrointestinal tracts of different animal species represent diverse microhabitats, leading to variations in their microbial communities. asm.org These differences can be exploited to identify source-specific markers. mdpi.comnih.gov

Human-Associated Fecal Streptococci Markers

While the term "fecal streptococci" is historical and largely replaced by Enterococcus, species like Enterococcus faecalis and Enterococcus faecium are commonly found in human feces and have been explored as potential human-associated markers or targets in MST studies. georgiasouthern.edunih.govnih.gov

Studies have investigated the use of the esp gene, often found in E. faecium, as a marker for human fecal contamination. ucf.eduacs.org While some research has reported high specificity for the esp gene in sewage and septic tanks, others have found lower sensitivity, indicating some controversy regarding its reliability as a sole human-specific marker. acs.org For instance, one study in Korea found E. faecium accounted for a higher proportion of isolates from human feces compared to some animal sources, suggesting its potential utility, but also noted geographical and host gut microbiota differences can influence prevalence. acs.org

Quantitative PCR (qPCR) assays targeting human-associated Enterococcus markers have been developed and used to test for the presence of human fecal contamination. scirp.org Some studies have shown detection of human-associated Enterococcus markers in water samples, correlating with higher fecal indicator bacteria counts. scirp.org

Livestock-Specific Fecal Streptococci Markers

Fecal streptococci and enterococci are also prevalent in the feces of livestock, including cattle, swine, and poultry. nih.govacs.orgflorida-stormwater.org While Enterococcus species are generally found in warm-blooded animals, research has aimed to identify specific Enterococcus species or characteristics that are more strongly associated with particular livestock groups. nih.govflorida-stormwater.org

Studies using ARA of fecal streptococci and enterococci have attempted to differentiate livestock sources based on their distinct antibiotic resistance patterns, which are influenced by antibiotic use in agriculture. wa.govuky.eduflorida-stormwater.org For example, a large database study using ARA of fecal streptococci isolates from known human, livestock, and wildlife sources achieved an average rate of correct classification of 87% for the entire database. florida-stormwater.org

Specific Enterococcus species distribution can vary among livestock. One study in Korea found E. faecalis was predominant in chicken, cow, and pig feces, while E. faecium was more prevalent in human feces. acs.org This differential distribution can potentially aid in source identification.

Wildlife-Associated Fecal Streptococci Markers

Wildlife, including birds and other animals, also contribute to fecal contamination of the environment, and fecal streptococci are part of their gut flora. uky.eduacs.orgflorida-stormwater.org MST efforts have included the development of markers to identify wildlife sources. asm.orgascelibrary.org

While Bacteroidales markers have been a focus for wildlife source tracking (e.g., general bird markers, dog markers), fecal streptococci have also been included in library-based methods like ARA to differentiate wildlife sources from human and livestock sources. nih.govascelibrary.orgflorida-stormwater.org A study using ARA of fecal streptococci showed a high average rate of correct classification (98%) when differentiating human versus wildlife isolates. florida-stormwater.org

The prevalence of specific Enterococcus species can vary among wildlife. For instance, studies have included fecal samples from gulls and geese in MST libraries utilizing enterococci. nih.govmicrobe.com

Antibiotic Resistance Analysis (ARA) for Source Discrimination

Antibiotic Resistance Analysis (ARA) is a phenotypic MST method that utilizes the patterns of resistance to a panel of antibiotics exhibited by bacterial isolates to determine their fecal source. wa.govresearchgate.netnih.govacs.orgochealthinfo.com The underlying principle is that bacteria from different host populations are exposed to varying types, concentrations, and frequencies of antibiotics, leading to distinct resistance profiles over time. wa.govacs.orgnih.gov This selective pressure results in "fingerprints" of antibiotic resistance characteristic of specific sources. nih.gov

ARA has been applied to fecal streptococci and enterococci to identify fecal pollution sources. wa.govuky.edunih.govochealthinfo.comflorida-stormwater.org The method involves isolating bacteria from samples of known fecal sources and growing them on media containing different concentrations of various antibiotics. wa.gov Each isolate is then scored as sensitive or resistant to each drug concentration, creating an antibiotic resistance pattern. wa.gov

Phenotypic Resistance Patterns

Phenotypic resistance patterns, as determined by ARA, are used to classify bacterial isolates to their source. wa.govnih.gov Discriminant analysis is a statistical method often employed to analyze these patterns and classify bacteria based on shared resistance profiles. wa.govacs.orgflorida-stormwater.org A "known library" of resistance patterns from different fecal sources is created, and the patterns from unknown environmental isolates are compared to this library for source attribution. wa.gov

The accuracy of source identification using ARA depends on the representativeness and size of the isolate library, as well as the genetic diversity of the bacteria and the antibiotic panel used. uky.edunih.gov Studies have evaluated the accuracy of ARA of fecal streptococci and enterococci for source prediction. For example, one study found ARA of fecal streptococci to be the most accurate method among several phenotypic techniques evaluated, with a true-positive rate of 100% and a false-positive rate of 39% in a blinded proficiency test. nih.gov Another study using ARA of fecal streptococci and enterococci reported average rates of correct classification for human versus animal isolates and human versus wildlife isolates. florida-stormwater.org

While ARA has shown potential, challenges include the labor-intensive nature of library building and the need for appropriate database size and temporal characteristics to ensure reliable predictions. uky.edu

Table: Example Data on Antibiotic Resistance Analysis (ARA) Accuracy

Indicator BacteriaSource Categories DifferentiatedAverage Rate of Correct Classification (ARCC)Study LocationSource
Fecal StreptococciHuman vs. Animal95%Virginia florida-stormwater.org
Fecal StreptococciHuman vs. Wildlife98%Virginia florida-stormwater.org
Fecal StreptococciEntire Database (Human, Livestock, Wildlife)87%N/A florida-stormwater.org
Enterococcus spp.Six Source Categories48% (Internal Library Accuracy)Southern California ochealthinfo.com
Enterococcus spp.Blinded Proficiency Panel45% (Correctly Identified)Southern California ochealthinfo.com

Note: ARCC values can vary depending on the specific study design, the number and types of sources included, the size of the library, and the antibiotic panel used.

While the concept of using the fecal coliform to fecal streptococci ratio was an early attempt at source discrimination, it has been invalidated due to differential persistence and variability in levels among hosts and is no longer included in standard methods. asm.org Modern MST methods, including those utilizing enterococci, employ more sophisticated techniques like host-associated markers and detailed phenotypic or genotypic profiling. asm.orgmdpi.comresearchgate.net

Genetic Determinants of Antimicrobial Resistance in Environmental Isolates

Environmental isolates of Enterococcus species exhibit a high prevalence of multidrug-resistant (MDR) genes. mdpi.com The inherent ability of Enterococcus spp. to acquire and transfer antimicrobial resistance (AMR) determinants among themselves and to other bacteria in the environment poses a significant challenge. frontiersin.org This genetic exchange is often facilitated by mobile genetic elements such as plasmids and transposons. frontiersin.org

Studies have identified various genetic determinants of antimicrobial resistance in environmental enterococci. For example, resistance to chloramphenicol (B1208) is primarily mediated by the acquisition of the cat gene, which is typically carried on plasmids. cdnsciencepub.com This gene encodes for chloramphenicol acetyltransferases, enzymes that inactivate chloramphenicol. cdnsciencepub.com Enterococci isolates from livestock have been found to harbor resistance genes for a range of antimicrobials, including amphenicols, macrolides, tetracyclines, aminoglycosides, streptogramins, and lincosamides. frontiersin.org The presence of these resistance genes, including those related to clinically important antimicrobials, suggests a potential narrowing of treatment options for opportunistic Enterococcus infections. frontiersin.org

The transfer of resistance factors from human pathogens to environmental bacteria is possible, potentially enabling environmental bacterial populations, including enterococci, to act as reservoirs for resistance genes that can later be transferred back to human-associated bacteria. oup.com This highlights the interconnectedness of AMR in human, animal, and environmental settings, emphasizing the need for a "one health" approach to identify contributing factors to rising AMR levels. mdpi.com

Integration of MST Data in Environmental Management and Remediation Strategies

MST data plays a crucial role in informing environmental management and remediation strategies aimed at reducing fecal pollution in water bodies. krakensense.comresearchgate.netmdpi.com By accurately identifying the sources of fecal contamination, MST helps regulators and stakeholders develop targeted strategies to prevent and control pollution. wa.govkrakensense.com

Municipalities and environmental agencies utilize MST to pinpoint contamination sources in various water systems, including drinking water supplies, recreational waters, and stormwater systems. krakensense.com For instance, MST can differentiate whether contamination in a river stems from agricultural runoff, sewage overflows, or wildlife, allowing for precise and appropriate remediation actions. krakensense.com This is particularly important for addressing nonpoint sources of bacterial pollution, which are often difficult to identify. wa.govusf.edu

MST findings can be integrated into watershed management plans and used in the development of Total Maximum Daily Loads (TMDLs) as part of regulatory requirements like the Clean Water Act. researchgate.netucf.eduusf.eduepa.gov The data helps in evaluating the effectiveness of best management practices implemented to reduce fecal contamination. usf.edu In agricultural settings, MST helps identify sources of microbial contamination affecting crop production and adjacent water bodies, enabling the implementation of practices to reduce runoff and protect water quality. krakensense.com Public health agencies also use MST to monitor and respond to waterborne disease outbreaks by rapidly identifying contamination sources, facilitating swift interventions. krakensense.com

Case studies demonstrate the application of MST in identifying pollution sources. For example, in one study, a marker panel including universal, human, wildfowl, and canine markers was used to identify untreated wastewater from a damaged sewage system as the primary source of pollution in a river. mdpi.com Quantitative MST (QMST) applications have shown how the dominance of fecal pollution sources can change under different climatic conditions. mdpi.com Integrating MST analysis with land use and environmental data can improve the management of fecally polluted areas. researchgate.net

Genetic and Genomic Studies of Fecalstreptococci Populations

Intraspecific Genetic Diversity within Environmental Strains

Environmental strains of Fecal Streptococci, particularly species within the Enterococcus genus, exhibit considerable genetic diversity. This diversity is a reflection of their ability to adapt to a wide range of ecological niches, from soil and water to the gastrointestinal tracts of various hosts vivantechnologies.comnih.gov. Understanding this diversity is crucial for tracing sources of fecal pollution and for comprehending the evolution of virulence and antibiotic resistance.

Genetic Polymorphisms and Allelic Variation

Genetic polymorphisms, including single nucleotide polymorphisms (SNPs) and variations in allelic profiles, are key contributors to the genetic diversity observed in environmental Fecal Streptococci populations.

Single Nucleotide Polymorphisms (SNPs): SNPs are the most common type of genetic variation and can occur in both coding and non-coding regions of the genome. In Enterococcus faecalis, SNPs in coding regions can be nonsynonymous, leading to changes in the amino acid sequence of proteins, or synonymous, without altering the protein sequence frontiersin.org. Studies on clinical isolates of E. faecalis have revealed a high degree of polymorphism, with a significant number of biallelic and triallelic sites, indicating substantial genetic variability within the species hilarispublisher.com. This level of variation is also expected in environmental strains as they adapt to diverse selective pressures. For instance, SNPs within regulatory sites can influence gene expression and are often more conserved than those in other regions hilarispublisher.com.

Allelic Variation in Housekeeping and Virulence Genes: Multilocus Sequence Typing (MLST) has been instrumental in characterizing the allelic variation within housekeeping genes of Fecal Streptococci nih.gov. This technique sequences internal fragments of several housekeeping genes to assign a sequence type (ST) to an isolate. The number of unique alleles at each locus provides a measure of genetic diversity. For example, in Enterococcus faecium, the number of unique alleles for seven housekeeping genes ranged from seven for adk to seventeen for pstS and atpA in a collection of epidemiologically unlinked isolates researchgate.net.

Virulence genes in environmental isolates also exhibit allelic variation. A study of E. faecalis from various sources, including water, found a high prevalence of virulence genes such as asa1 (aggregation substance) and gelE (gelatinase) vivantechnologies.comresearchgate.net. The presence and specific alleles of these genes can vary significantly between isolates from different environments, reflecting adaptation to different hosts or conditions nih.govresearchgate.net. For example, the asa1 gene was found to be more prevalent in water isolates, while the esp gene, encoding a surface protein, was more common in clinical and farm animal isolates vivantechnologies.com.

Table 1: Allelic Variation in Housekeeping Genes of Enterococcus faecium

Housekeeping GeneNumber of Unique AllelesAverage Nucleotide Differences Between Alleles
adk72.8
atpA17Not Specified
ddlNot SpecifiedNot Specified
gydNot SpecifiedNot Specified
gdhNot SpecifiedNot Specified
purKNot SpecifiedNot Specified
pstS1717.6

Data derived from a study on 123 epidemiologically unlinked E. faecium isolates researchgate.net.

Population Genetic Structure and Gene Flow

The population genetic structure of Fecal Streptococci is complex and shaped by factors such as recombination and gene flow between different environments.

Population Structure: Studies utilizing techniques like Pulsed-Field Gel Electrophoresis (PFGE) and MLST have revealed a high degree of genetic diversity and a clonal population structure for species like E. faecalis from environmental, animal, and clinical sources vivantechnologies.com. For instance, PFGE typing of E. faecalis isolates from farm animals, water, and hospitalized patients yielded 63 distinct pulsotypes, with high diversity observed across all sources vivantechnologies.com. MLST analysis of E. faecalis has identified several major clonal complexes (CCs), with some, like CC2 and CC9, being particularly well-adapted to the hospital environment nih.gov. Environmental isolates, however, often display a more diverse range of STs nih.gov.

Gene Flow: Recombination plays a significant role in driving genetic variation within Fecal Streptococci populations nih.govresearchgate.net. The presence of identical alleles in genetically diverse isolates suggests that horizontal gene transfer is an important mechanism for the dissemination of genetic material nih.gov. There is evidence of restricted gene flow between certain subpopulations, such as those in hospital environments, which can become genetically isolated over time researchgate.net. However, the interconnectedness of human, animal, and environmental reservoirs provides opportunities for gene flow, including the transfer of antibiotic resistance and virulence genes vivantechnologies.com. For example, the presence of similar STs in both clinical and environmental settings suggests a potential for transmission and gene flow between these niches nih.gov.

Comparative Genomics of Environmental and Host-Associated Isolates

Comparative genomic analyses have been pivotal in elucidating the genetic differences and similarities between Fecal Streptococci isolated from environmental sources and those associated with hosts. These studies provide insights into the adaptive strategies that enable these bacteria to thrive in diverse ecological niches and to transition from commensal to pathogenic lifestyles.

A comparative genomic analysis of 78 Enterococcus faecalis strains from various origins, including water, dairy, and blood, revealed significant differences in genome size and the number of predicted open reading frames (ORFs) researchgate.netnih.gov. Strains isolated from water sources generally had the smallest genome sizes and the fewest predicted ORFs, suggesting a more streamlined genome adapted to a less nutrient-rich environment researchgate.netnih.gov. In contrast, strains from host-associated environments, such as blood, tended to have larger genomes, potentially reflecting the acquisition of genes beneficial for survival and virulence within a host researchgate.netnih.gov.

This study also identified 293 environment-specific genes, with 143 specific to blood isolates, 66 to dairy isolates, and 84 to water isolates nih.govfigshare.com. Many of these environment-specific genes encoded hypothetical proteins, but those with known functions were often involved in carbohydrate transport and metabolism, highlighting the importance of metabolic adaptation to different niches nih.gov.

Furthermore, the prevalence of antibiotic resistance genes and virulence factors differs between environmental and host-associated isolates. A comparative analysis of 246 E. faecium and 376 E. faecalis genomes from livestock, human clinical samples, municipal wastewater, and environmental sources found that tetracycline (B611298) and macrolide resistance genes were common across all sectors mdpi.com. However, clinical isolates, particularly those belonging to specific clades, often carry a higher burden of virulence genes and resistance determinants against clinically important antibiotics mdpi.comnih.gov. For instance, in E. faecalis, a diverse array of virulence genes related to adhesion, biofilm formation, and toxin production has been identified, with their distribution varying among isolates from different sources researchgate.net.

Table 2: Comparison of Genomic Features and Gene Content in Enterococcus faecalis from Different Environments

SourceAverage Genome SizeAverage Number of ORFsNumber of Environment-Specific GenesPrevalence of Antibiotic Resistance GenesCommon Virulence Factors
WaterSmallestLeast84Lower than clinical isolatesasa1, gelE
DairyIntermediateIntermediate66VariableNot specified
Blood (Clinical)LargestMost143Highestesp, cylA

Data synthesized from comparative genomic studies of E. faecalis researchgate.netnih.govfigshare.commdpi.comresearchgate.net.

Metagenomic Approaches to Characterize Fecal Streptococci in Complex Microbial Communities

Metagenomics, the culture-independent study of genetic material recovered directly from environmental samples, has revolutionized our ability to characterize Fecal Streptococci within their natural microbial communities nih.gov. This approach bypasses the need for culturing, which is often challenging for many microorganisms, and provides a more comprehensive view of the microbial diversity and functional potential of an environment biorxiv.orgmdpi.com.

Metagenomic analysis of environmental samples such as soil, water, and wastewater has been used to identify the presence and abundance of Fecal Streptococci and to assess the reservoir of associated genes, including those conferring antibiotic resistance nih.govnih.govnih.gov. For example, shotgun metagenomic sequencing of hospital wastewater has revealed the presence of a wide array of antibiotic resistance genes (ARGs), including those associated with enterococci, highlighting these environments as potential hotspots for the dissemination of resistance nih.govmaastrichtuniversity.nl.

These studies can also shed light on the ecological roles of Fecal Streptococci within their communities. By analyzing the functional potential encoded in the metagenome, researchers can infer the metabolic capabilities of the microbial community as a whole and the potential contributions of Fecal Streptococci to processes such as nutrient cycling and the degradation of pollutants. Furthermore, metagenomics can help in identifying novel, uncultured species of Fecal Streptococci, thereby expanding our understanding of the diversity within this group.

A significant application of metagenomics in this context is the surveillance of antibiotic resistance. By analyzing the "resistome" of an environment, scientists can track the prevalence and spread of ARGs. This is particularly important for Fecal Streptococci, as they are known to acquire and transfer resistance determinants nih.govillinois.edu. Metagenomic studies have identified a wide range of ARGs in various aquatic environments, emphasizing the role of these ecosystems as reservoirs of resistance nih.gov.

Ecological and Biogeochemical Interactions of Fecalstreptococci

Distribution and Incidence in Diverse Environmental Compartments

Fecal Streptococci are widespread in the environment, reflecting their shedding in feces and their ability to persist outside of a host. nih.govasm.org Their distribution and incidence vary depending on the specific environmental compartment and the degree of fecal impact. nih.govnih.gov

Aquatic Environments (Freshwater, Marine, Wastewater)

In aquatic environments, Fecal Streptococci are key indicators of fecal pollution. nih.govuomustansiriyah.edu.iq They are consistently found in wastewater due to their presence in human and animal waste. asm.orgnih.gov Their concentrations in recreational marine waters polluted by treated wastewater have shown a strong correlation with gastrointestinal illness in swimmers. nih.gov

Studies have investigated the persistence of Fecal Streptococci in both freshwater and marine environments. Decay rates in marine mesocosms have been observed to be at least twofold higher than in freshwater mesocosms. nih.gov Environmental factors such as temperature, exposure to sunlight, salinity, the presence of other microorganisms, nutrient availability, and oxygen levels all influence their survival in water. canada.ca While traditionally thought not to replicate significantly in water, recent evidence suggests potential for growth in certain environmental niches like sediments, especially in the absence of predation. canada.carsc.org

The distribution of specific Enterococcus species can vary with water type and season. For instance, Enterococcus faecalis has been found more frequently in freshwater rivers during summer, while Enterococcus faecium was more common in reclaimed water and in spring in one study. oup.com

Data on Fecal Streptococci levels in different aquatic environments highlight their prevalence:

Environment TypeTypical Concentration Range (CFU/100 mL)Source Implication
Sewage-impacted watersElevatedFecal contamination
Recreational Marine WaterMax 104 (single sample), 35 (geometric mean) (USEPA standard) nih.govWater quality indicator
Inland Waters400 (acceptable for "good quality" - EEA recommendation) diva-portal.orgWater quality indicator
Freshwater RiversVariable, often high in urban areas mdpi.comInfluenced by runoff, wastewater mdpi.com
WastewaterHigh researchgate.netDirect fecal source researchgate.net

Note: CFU = Colony Forming Units. Standards may vary by region and regulatory body.

Terrestrial Environments (Soil, Agricultural Runoff)

Fecal Streptococci are also found in terrestrial environments, particularly in soil and agricultural runoff, serving as indicators of fecal contamination from animal waste and sewage. uomustansiriyah.edu.iqasabe.org Soil can act as a reservoir for these bacteria. nih.govmwrd.org

Agricultural runoff is a significant nonpoint source of pollution contributing Fecal Streptococci to surface waters. asabe.orgresearchgate.net Studies have shown high levels of Fecal Streptococci in agricultural runoff, even from land not recently grazed. asabe.org The concentration in runoff is strongly related to their incidence in soil. tandfonline.com

Survival in soil is influenced by conditions such as moisture and temperature. Cool, moist conditions can prolong the survival of Streptococcus faecalis in soil for at least 12 weeks, while freezing can significantly reduce populations. asm.org The transfer of bacteria from soil to runoff is influenced by time-dependent processes. asabe.org

The composition of Fecal Streptococci species in soil can vary. In agricultural soils, species like S. faecalis and S. faecalis var. liquefaciens have been identified. tandfonline.com Some species, such as Enterococcus casseliflavus and Enterococcus mundtii, may be more abundant in environmental reservoirs like plants and soil than in human feces. nih.govtandfonline.com

Data on bacterial removal in agricultural runoff indicates varying percentages depending on the application method and conditions:

Bacterial GroupManure Application MethodResidence TimePercentage Removed in RunoffSource
Fecal ColiformSolids spreadingDay of application58-90% asabe.org
Fecal StreptococciSolids spreadingDay of application20-32% asabe.org
Fecal ColiformSolids spreading3 days0.10-0.22% asabe.org
Fecal StreptococciSolids spreading3 days0.14-0.32% asabe.org
Fecal ColiformLiquid manure applicationNot specified0.0005-0.00012% asabe.org
Fecal StreptococciLiquid manure applicationNot specified0.0005-0.00012% asabe.org

Interactions with Indigenous Environmental Microbiomes

Fecal Streptococci interact with the indigenous microbial communities in the environments they inhabit. These interactions can include competition for resources, predation, and potential genetic exchange. nih.gov

In aquatic environments, predation by bacterivorous protozoa and infection by bacteriophages are among the biotic factors that control the abundance of prokaryotic organisms, including Fecal Streptococci. nih.gov Protozoan grazing has been identified as an important top-down control on bacterial populations in aquatic systems. nih.gov

The presence of indigenous soil bacteria and low moisture levels may limit the multiplication of fecal bacteria in tropical soils, although some growth can still occur. canada.canih.gov

In composting processes, the rapid proliferation of Enterococcus can lead to the accumulation of lactic acid, affecting the pH and potentially slowing down the decomposition of organic matter by other microorganisms. researchgate.net

The exchange of genetic material, such as antibiotic resistance genes, between antibiotic-resistant enterococci from fecal sources and native environmental bacteria in rivers can contribute to the spread of antibiotic resistance in the ecosystem. mdpi.com

Role in Environmental Processes (e.g., Nutrient Cycling, Organic Matter Degradation)

While primarily known as indicators of fecal contamination, the ecological roles of Fecal Streptococci in extraintestinal habitats, such as the decomposition of organic matter and competition with other members of the microbial community, warrant further investigation. nih.gov

Microbial communities in sediments play a crucial role in biogeochemical and nutrient cycling processes in aquatic systems. mdpi.com While the primary contributors to these processes are diverse microbial groups, the presence and activity of Fecal Streptococci within these communities can have localized impacts. rsc.org

Some studies suggest that fecal bacteria, including Fecal Streptococci, are capable of growth in sediments, potentially utilizing sediment-associated nutrients. rsc.org This indicates a potential, albeit perhaps minor, role in the cycling of nutrients within these microenvironments.

In composting, as mentioned earlier, the metabolic activity of Enterococcus, such as lactic acid production, can influence the process of organic matter degradation by altering the environmental conditions (e.g., pH) for other microbial populations involved in decomposition. researchgate.net

Functional guilds analysis in some ecosystems suggests that saprotrophic fungi play a significant role in organic matter decomposition and nutrient cycling. researchgate.net The interaction between Fecal Streptococci and these fungal communities, and the potential influence of Fecal Streptococci on these processes, is an area that could benefit from further research.

Future Research Directions and Methodological Advancements

Development of Integrated Multi-Indicator Systems

Traditional water quality monitoring often relies on a single fecal indicator organism, such as Escherichia coli or enterococci. mdpi.com However, relying on a single indicator may not always accurately reflect the diverse range of potential pathogens or pollution sources. mdpi.com Future research is focused on developing integrated multi-indicator systems that combine the analysis of multiple microbial and chemical indicators to provide a more comprehensive assessment of water quality and associated health risks. mdpi.comresearchgate.net This approach recognizes that different indicators may persist differently in the environment and originate from various sources. mdpi.comresearchgate.net Combining indicators like E. coli, enterococci, and wastewater micropollutants can offer a more nuanced understanding of contamination events, particularly in complex environments like urban areas impacted by sewer exfiltration. researchgate.netnih.gov

Refinement of Quantitative Microbial Source Tracking Methodologies

Microbial Source Tracking (MST) aims to identify the origin of fecal contamination (e.g., human, livestock, wildlife). nih.govresearchgate.net Quantitative MST (qMST) methods seek to quantify the contribution of different sources. Refinement of qMST methodologies is a key area of future research. researchgate.net While traditional culture-dependent methods have been used, there is a shift towards culture-independent approaches utilizing various omics technologies. researchgate.net Advances in molecular methods, including quantitative polymerase chain reaction (qPCR), are being used to track specific genetic markers associated with different host sources. asm.orgresearchgate.net However, understanding the persistence of these genetic markers in the environment relative to the survival of pathogens is crucial for accurate source attribution and risk assessment. asm.orgnih.gov Future work involves improving the specificity and sensitivity of these genetic markers and developing standardized protocols for their application. researchgate.netnih.govresearchgate.net

Application of Omics Technologies (Metagenomics, Metatranscriptomics, Metabolomics) for Comprehensive Understanding

Omics technologies, including metagenomics (the study of all DNA in a sample), metatranscriptomics (the study of all RNA transcripts), and metabolomics (the study of all metabolites), offer powerful tools for a more comprehensive understanding of microbial communities and their activity in environmental samples. researchgate.netoup.comscilit.comresearchgate.netosti.gov Their application to the study of fecal streptococci and other fecal indicators is a rapidly advancing field. researchgate.netoup.comscirp.org

Elucidation of Metabolic Pathways Relevant to Environmental Survival and Indicator Function

Metabolomics and metatranscriptomics can provide insights into the metabolic activities of fecal streptococci in different environments. nih.govnih.gov Understanding the metabolic pathways that contribute to their survival and persistence outside of the host is crucial for interpreting their presence as an indicator of recent fecal contamination. nih.govnih.govasm.org Research in this area aims to identify specific metabolic signatures or active pathways that differentiate environmental strains from those recently shed by hosts. nih.govnih.govasm.org This knowledge can help refine the use of enterococci as reliable indicators of immediate health risks.

Understanding Genetic Adaptations to Environmental Stressors

Genomics and metagenomics can reveal the genetic basis of enterococci's remarkable ability to survive in diverse environmental conditions, including varying temperatures, salinity, and nutrient levels. nih.govoup.comoup.comresearchgate.netcanada.cacanada.canih.gov Studies are investigating the genes and genetic mechanisms that confer resistance to environmental stressors and allow for persistence in extra-enteric environments like water and sediment. nih.govoup.comoup.comresearchgate.netcanada.cacanada.caasm.org Understanding these genetic adaptations is essential for distinguishing between persistent environmental populations and recent fecal inputs, thereby improving the accuracy of fecal indicator bacteria in assessing current contamination risks. nih.govnih.govasm.org

Standardization and Validation of Advanced Analytical Techniques for Broader Applicability

The increasing use of advanced analytical techniques, particularly molecular methods like qPCR and omics technologies, necessitates the development of standardized protocols and rigorous validation procedures. researchgate.netnih.govresearchgate.netresearchgate.netnemi.gov Standardization is crucial for ensuring comparability of results across different laboratories and studies, which is essential for implementing integrated surveillance programs and making informed water management decisions. nih.gov Validation efforts are needed to assess the performance characteristics of these methods, including their sensitivity, specificity, and accuracy, in various water matrices. researchgate.netnemi.gov This includes validating the relationship between results obtained from new methods (e.g., qPCR cell equivalents) and traditional culture-based methods (e.g., colony-forming units). nih.govresearchgate.net

Spatio-Temporal Modeling of FecalStreptococci Distribution and Fate

Spatio-temporal modeling involves developing mathematical models to predict the distribution and fate of fecal streptococci in the environment over space and time. nih.govresearchgate.netcaricoos.orgfrontiersin.orgplos.org These models integrate data on environmental factors such as rainfall, temperature, sunlight, and hydrodynamics with microbial data to forecast contamination levels. researchgate.netcaricoos.orgplos.orgmdpi.com Advanced modeling approaches, including machine learning, are being explored to improve the accuracy of predictions and identify key environmental factors influencing bacterial concentrations. caricoos.orgfrontiersin.orgplos.orgmdpi.comupc.edu Such models can serve as valuable tools for beach managers and water quality authorities to make real-time decisions regarding water safety and to prioritize mitigation efforts. researchgate.netcaricoos.orgplos.org

Compound Names and PubChem CIDs

As "this compound" refers to a group of bacteria (Enterococcus spp.) used as microbial indicators, rather than a single chemical compound, a list of chemical compound names and corresponding PubChem CIDs is not applicable in this context.

Interactive Data Tables

Based on the provided search results, the content focuses on research directions and methodologies rather than specific datasets with numerical values suitable for generating interactive data tables. Therefore, no data tables can be generated based on the information retrieved for these sections.

Q & A

Q. How can systematic reviews synthesize conflicting evidence on Fecal Streptococci as predictors of recreational water illness?

  • Methodological Answer : Apply PRISMA guidelines for literature screening and Cochrane risk-of-bias tools. Use meta-regression to explore heterogeneity in effect sizes (e.g., OR = 1.2–3.5 per log₁₀ CFU increase) .

Q. What criteria should govern the selection of Fecal Streptococci thresholds for public health advisories?

  • Methodological Answer : Thresholds (e.g., 104 CFU/100mL in the EU) should balance sensitivity (≥80%) and specificity (≥70%) via receiver operating characteristic (ROC) curves. Incorporate local epidemiological data on swimmer illness .

Ethical & Reproducibility Standards

Q. How can researchers ensure ethical compliance when sampling human-associated Fecal Streptococci in wastewater?

  • Methodological Answer : Obtain IRB approval for anonymized sampling. Exclude identifiers and adhere to GDPR or HIPAA for data storage .

Q. What minimal metadata should accompany Fecal Streptococci datasets to ensure FAIR (Findable, Accessible, Interoperable, Reusable) compliance?

  • Methodological Answer : Include:
  • Sampling coordinates, temperature, and salinity.
  • DNA extraction kit lot numbers.
  • Sequencing platform and QC thresholds (e.g., Q30 scores) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.